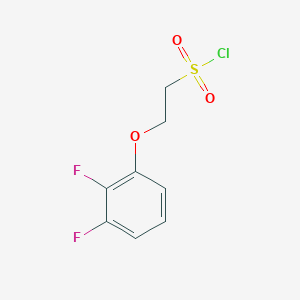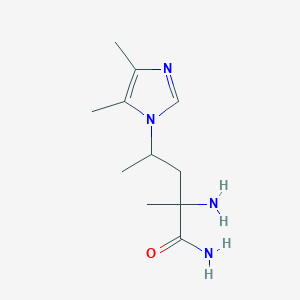![molecular formula C8H5BrClNO B13625550 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Similar structure but lacks the bromine atom.
2-bromo-3-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: Similar structure but with different positioning of halogen atoms.
Uniqueness
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H5BrClNO/c9-5-3-4-1-2-6(12)7(4)11-8(5)10/h3H,1-2H2 |
InChI Key |
DAKVNRQMDGIGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=NC(=C(C=C21)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


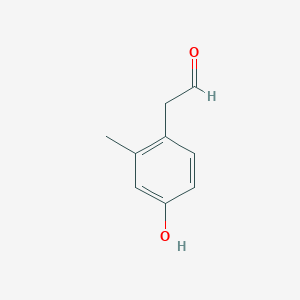
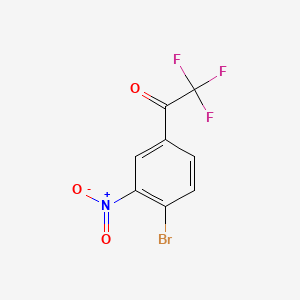
![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
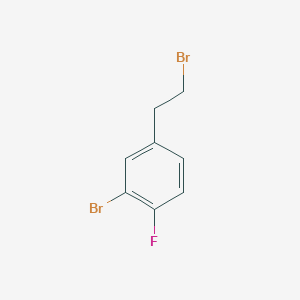
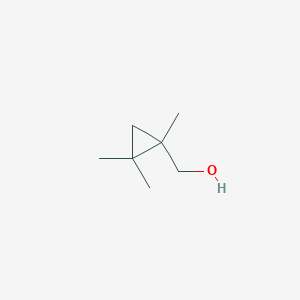
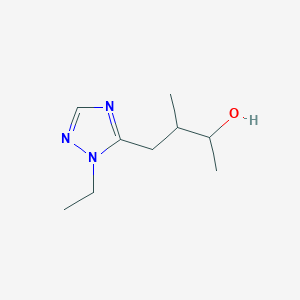
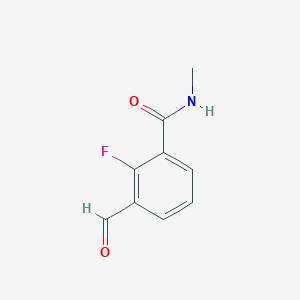
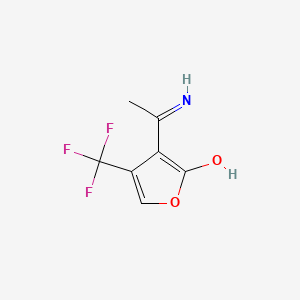
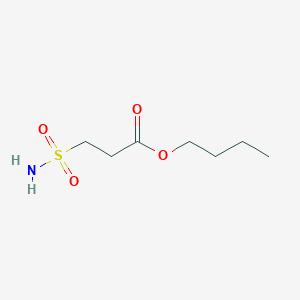
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
